
アレグリタザール
概要
説明
アレグリタザールは、チアゾリジンジオン系ではない、ペルオキシソーム増殖因子活性化レセプターアルファおよびガンマのバランスのとれた二重アゴニストです。2型糖尿病患者の高血糖症および脂質異常症の治療の可能性のために開発されました。 アレグリタザールは血糖降下作用と脂質修飾作用を有しており、糖尿病患者の心血管リスク因子管理のための有望な候補となっています .
科学的研究の応用
Cardiovascular Risk Reduction
One of the primary applications of aleglitazar is in the reduction of cardiovascular risk in patients with type 2 diabetes. The AlePrevent trial aimed to evaluate aleglitazar's efficacy in lowering cardiovascular events among patients with stable cardiovascular disease and glucose abnormalities. The study involved approximately 19,000 participants and assessed various health metrics over a period of 3 to 5 years .
Glycemic Control
Aleglitazar has shown significant efficacy in controlling blood sugar levels. In phase II trials, it was associated with substantial reductions in glycated hemoglobin (HbA1c), triglycerides, and low-density lipoprotein (LDL) cholesterol levels, while increasing high-density lipoprotein (HDL) cholesterol . These effects suggest that aleglitazar can be beneficial as both monotherapy and as an adjunct to existing diabetes treatments like metformin or sulfonylureas.
AleCardio Trial
The AleCardio trial was a pivotal phase III study that enrolled 7,226 patients with type 2 diabetes who had experienced acute coronary syndrome (ACS). The trial sought to determine whether adding aleglitazar to standard therapy would reduce cardiovascular mortality and morbidity. Unfortunately, the trial was terminated early due to findings of futility; there was no significant difference in primary endpoints between aleglitazar and placebo groups after a median follow-up of 104 weeks . Notably, safety concerns arose regarding increased rates of heart failure and renal dysfunction associated with aleglitazar treatment .
Efficacy Overview
Parameter | Aleglitazar Group | Placebo Group | P-value |
---|---|---|---|
Primary Endpoint Events | 344 (9.5%) | 360 (10.0%) | 0.57 |
Heart Failure Incidence | 3.4% | 2.8% | 0.14 |
Renal Dysfunction Incidence | 7.4% | 2.7% | <0.001 |
HbA1c Reduction | Significant | N/A | N/A |
This table summarizes key findings from the AleCardio trial, highlighting the lack of efficacy against cardiovascular events despite improvements in glycemic control.
Safety Profile
While aleglitazar demonstrated some beneficial effects on glycemic control and lipid profiles, its safety profile raised concerns during clinical trials. Adverse events included increased instances of heart failure, gastrointestinal hemorrhages, and renal dysfunction, leading to its eventual discontinuation from further development for cardiovascular applications .
作用機序
アレグリタザールは、ペルオキシソーム増殖因子活性化レセプターアルファおよびガンマのレセプターサブタイプのアゴニストとして作用することにより、その効果を発揮します。ペルオキシソーム増殖因子活性化レセプターアルファにおけるアゴニスト作用は脂質レベルを制御し、脂質異常症を改善する一方、ペルオキシソーム増殖因子活性化レセプターガンマにおけるアゴニスト作用は血糖レベルを制御し、糖尿病におけるインスリン感受性を高めます。 この二重作用により、アレグリタザールは、2型糖尿病患者において、脂質レベルと血糖レベルの両方を効果的に管理することができます .
生化学分析
Biochemical Properties
Aleglitazar interacts with two key biomolecules: PPARα and PPARγ . As an agonist, it binds to these receptors, activating them . The activation of PPARα controls lipid levels, improving dyslipidemia, while the activation of PPARγ controls glucose levels, enhancing insulin sensitivity in diabetes .
Cellular Effects
Aleglitazar has shown to increase cell viability and reduce apoptosis in human cardiomyocytes . It also increased P-Akt/P-eNOS levels in human cardiomyocytes . These effects were partially blocked by siPPARα alone or siPPARγ alone, and completely blocked by siPPARα+siPPARγ .
Molecular Mechanism
The molecular mechanism of Aleglitazar involves its agonistic action on PPARα and PPARγ . By binding and activating these receptors, Aleglitazar exerts its effects at the molecular level . This includes controlling lipid and glucose levels, which improves dyslipidemia and insulin sensitivity in diabetes, respectively .
Temporal Effects in Laboratory Settings
In phase II trials, Aleglitazar was associated with significantly reduced levels of glycated haemoglobin, triglycerides, and LDL cholesterol, as well as increased HDL-cholesterol concentration . The trial was terminated prematurely due to increased rates of safety endpoints in the Aleglitazar group .
Dosage Effects in Animal Models
In animal models, Aleglitazar at concentrations of 150–600 nM increased cell viability and reduced apoptosis . It also protected against myocardial apoptosis caused by hypoxia-reoxygenation in vitro and reduced infarct size in vivo .
Metabolic Pathways
Aleglitazar’s metabolic pathways involve its agonistic action on PPARα and PPARγ . Activation of PPARα controls lipid levels, improving dyslipidemia, while activation of PPARγ controls glucose levels, improving insulin sensitivity in diabetes .
Transport and Distribution
Given its molecular mechanism, it is likely that it is transported to the nucleus where it binds to PPARα and PPARγ .
Subcellular Localization
As a PPAR agonist, Aleglitazar is likely to be localized in the nucleus where it binds to PPARα and PPARγ . This binding activates these receptors, leading to the transcription of genes involved in lipid and glucose metabolism .
準備方法
合成経路と反応条件
アレグリタザールの合成には、オキサゾール環およびベンゾチオフェン部分の形成を含むいくつかの重要なステップが含まれます。このプロセスは通常、オキサゾール中間体の調製から始まり、ベンゾチオフェン誘導体のカップリングが続きます。最後のステップは、中間体をエステル化してアレグリタザールを生成することです。 反応条件には、通常、目的の生成物の収率を確保するために、強酸または強塩基、高温、および特定の触媒の使用が含まれます .
工業生産方法
アレグリタザールの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには、連続フロー反応器、自動化システム、および厳しい品質管理対策の使用が含まれており、最終製品の純度と一貫性を確保します。 このプロセスは、廃棄物を最小限に抑え、生産コストを削減しながら、高い効率を維持するように設計されています .
化学反応の分析
反応の種類
アレグリタザールは、以下を含むいくつかの種類の化学反応を起こします。
酸化: アレグリタザールは酸化されてさまざまな代謝産物を形成することができます。
還元: 還元反応は、アレグリタザール中の官能基を変更できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
形成された主要な生成物
これらの反応から形成される主要な生成物には、さまざまな酸化および還元代謝産物、ならびにアレグリタザールの置換誘導体が含まれます。 これらの生成物は、しばしば薬理学的特性と潜在的な治療用途について研究されています .
科学研究への応用
化学: 二重ペルオキシソーム増殖因子活性化レセプターアゴニストを研究するためのモデル化合物として使用されます。
生物学: 遺伝子発現と細胞代謝への影響について調査されています。
医学: 2型糖尿病とその関連する心血管リスクの治療法として検討されています。
類似化合物との比較
類似化合物
ピオグリタゾン: インスリン感受性を改善するために使用されるペルオキシソーム増殖因子活性化レセプターガンマアゴニスト。
フェノフィブレート: 脂質レベルを低下させるために使用されるペルオキシソーム増殖因子活性化レセプターアルファアゴニスト。
テサギリタザール: 別の二重ペルオキシソーム増殖因子活性化レセプターアルファおよびガンマアゴニスト
アレグリタザールのユニークさ
アレグリタザールは、ペルオキシソーム増殖因子活性化レセプターアルファとガンマの両方に対するバランスのとれた二重アゴニスト作用により、脂質レベルと血糖レベルの両方を包括的に管理できるという点でユニークです。 このバランスのとれた活性は、主に1つのレセプターサブタイプを標的とする他の化合物とは異なります .
生物活性
Aleglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPARs) α and γ, which are critical in the regulation of glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic effects in conditions such as type 2 diabetes and cardiovascular diseases. Its biological activity encompasses insulin-sensitizing effects, anti-inflammatory properties, and protective roles against hyperglycemia-induced cellular damage.
PPAR Activation
Aleglitazar exerts its biological effects primarily through the activation of PPAR-α and PPAR-γ:
- PPAR-α : Enhances fatty acid oxidation and reduces triglyceride levels.
- PPAR-γ : Improves insulin sensitivity and promotes glucose uptake.
This dual activation leads to favorable metabolic outcomes, including improved lipid profiles and reduced inflammation.
Cardiomyocyte Protection
A study demonstrated that Aleglitazar protects human cardiomyocytes from hyperglycemia-induced apoptosis. The findings indicated that:
- Increased Cell Viability : Treatment with Aleglitazar significantly increased cell viability under hyperglycemic conditions.
- Reduced Apoptosis : The compound attenuated caspase-3 activity and cytochrome-C release, key indicators of apoptosis.
- Oxidative Stress Mitigation : Aleglitazar improved total antioxidant capacity and reduced reactive oxygen species (ROS) production in cardiomyocytes exposed to high glucose levels .
Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)
Research on animal models has shown that Aleglitazar can treat non-alcoholic steatohepatitis (NASH) by:
- Histopathological Improvements : Reduced hepatic steatosis, lobular inflammation, and hepatocyte ballooning.
- Biochemical Modifications : Decreased levels of liver enzymes (AST, ALT), triglycerides, and cholesterol while increasing HDL and adiponectin levels .
Clinical Trials
The AleCardio trial aimed to evaluate the efficacy of Aleglitazar in patients with type 2 diabetes mellitus and acute coronary syndrome. However, the trial was terminated early due to:
- Safety Concerns : Increased rates of heart failure, gastrointestinal bleeding, and other adverse events were noted without significant cardiovascular benefits.
- Futility for Efficacy : No substantial reduction in cardiovascular morbidity or mortality was observed compared to placebo .
Summary of Key Findings
Case Study 1: Cardiomyocyte Response
In vitro studies showed that human cardiomyocytes treated with Aleglitazar exhibited a marked increase in viability when exposed to hyperglycemic conditions. The protective effect was linked to the activation of both PPAR-α and PPAR-γ pathways, highlighting the compound's potential for cardiac protection in diabetic patients.
Case Study 2: NASH Model in Zucker Diabetic Fatty Rats
In a preclinical model using Zucker diabetic fatty rats, Aleglitazar treatment led to significant reductions in triglyceride levels by approximately 89% while increasing HDL by 125%. Histological analysis revealed a reversal of steatosis and inflammation in liver tissues, suggesting its potential as a therapeutic agent for NAFLD .
特性
IUPAC Name |
(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKLWSKQJBGCS-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197193 | |
Record name | Aleglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Aleglitazar was rationally designed to be an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. Agonistic action at PPARα controls lipid levels, which improves dyslipidemia, and agonistic action at PPARγ controls glucose levels, which improves insulin sensitivity in diabetes. | |
Record name | Aleglitazar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08915 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
475479-34-6 | |
Record name | Aleglitazar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475479-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aleglitazar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aleglitazar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08915 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aleglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALEGLITAZAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。